molecular formula C13H8BrClO B8358820 (4-Bromo-2-chlorophenyl)-phenylmethanone

(4-Bromo-2-chlorophenyl)-phenylmethanone

Cat. No.: B8358820
M. Wt: 295.56 g/mol
InChI Key: JTXVSBRMIGHGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2-chlorophenyl)-phenylmethanone is a diaryl ketone featuring a phenyl group attached to a methanone moiety substituted with bromine and chlorine at the 4- and 2-positions, respectively. For example, 2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol () is synthesized from 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine, suggesting that similar strategies could apply. The compound’s structural and electronic properties are influenced by the electron-withdrawing halogens, which may modulate reactivity, solubility, and biological activity.

Properties

Molecular Formula

C13H8BrClO

Molecular Weight

295.56 g/mol

IUPAC Name

(4-bromo-2-chlorophenyl)-phenylmethanone

InChI

InChI=1S/C13H8BrClO/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H

InChI Key

JTXVSBRMIGHGCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Substitution Patterns
Compound Name Substituents (Position) Key Functional Groups Reference
(4-Bromo-2-fluorophenyl)-phenylmethanone Br (4), F (2) Methanone, halogenated aryl
(2-Amino-5-bromophenyl)(4-fluorophenyl)methanone Br (5), NH₂ (2), F (4) Methanone, amino, halogen
1-(4-Bromo-2-Chlorophenyl)Ethanone Br (4), Cl (2), COCH₃ (1) Acetophenone derivative
Biphenyl Methanone (BPM) Derivatives X = SO₂CH₃, NO₂, etc. Biphenyl core, varied substituents
  • Halogen Position and Type: The substitution pattern of halogens significantly impacts electronic properties. In 1-(4-Bromo-2-Chlorophenyl)Ethanone (), the ketone is at the 1-position (acetophenone derivative), whereas in the target compound, the ketone bridges two aromatic rings. This positional difference may influence conjugation and steric effects.
  • Functional Group Variations: The amino group in (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone () introduces hydrogen-bonding capability, enhancing solubility in polar solvents like DMSO and methanol compared to non-functionalized analogs.

Physical and Chemical Properties

Table 2: Comparative Physical Properties
Compound Name Melting Point (°C) Solubility Crystal Data (R Factor) Reference
2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol Not reported Methanol (synthesis solvent) 0.032
(5-Bromo-2-hydroxyphenyl)(4-propylcyclohexyl)methanone Not reported Not reported 0.028
BPM Derivatives (X = SO₂CH₃) Not reported DMSO, methanol Not applicable
  • Crystallographic Data: High-precision crystal structures (e.g., R factor = 0.028–0.032 in and ) highlight the planar geometry of the aromatic rings and ketone group. Halogen substitution can induce torsional angles, affecting packing efficiency and melting points. The methanone group’s carbonyl bond length (~1.21 Å, typical for ketones) is consistent across analogs but may vary slightly with substituent electronegativity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.